molecular formula C36H54O2 B083986 Cholesterol Hydrocinnamate CAS No. 14914-99-9

Cholesterol Hydrocinnamate

Cat. No.: B083986
CAS No.: 14914-99-9
M. Wt: 518.8 g/mol
InChI Key: KPNKAGLPVPTLGB-WPAWQYJCSA-N
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Description

Cholesterol Hydrocinnamate, also known as Cholesterol 3-Phenylpropionate, is a cholesterol ester formed by the esterification of cholesterol with hydrocinnamic acid. This compound is known for its unique properties and applications in various fields, including materials science and biochemistry. It is a white to almost white powder or crystalline solid with a molecular formula of C36H54O2 and a molecular weight of 518.83 g/mol .

Mechanism of Action

Target of Action

Cholesterol Hydrocinnamate, like other cholesterol derivatives, primarily targets cellular membranes and various enzymes involved in cholesterol metabolism . Cholesterol is an essential component of mammalian cell membranes and plays a crucial role in maintaining membrane fluidity and cell proliferation . It also serves as a precursor for steroid hormones .

Mode of Action

It is known that cholesterol and its derivatives interact with their targets, leading to various changes in cellular functions . For instance, cholesterol is first converted to cholest-4-en-3-one (cholestenone) by the extracellular enzymes 3β-HSD or ChOx, allowing the cholestenone to penetrate the cell barrier . Then, the steroid C-26 monooxygenases oxidize the terminal methyl group of cholestenone to form 3-oxo-cholest-4-en-26-oic acid .

Biochemical Pathways

This compound likely affects the same biochemical pathways as cholesterol. The cholesterol biosynthesis pathway involves enzymes in the cytoplasm, microsomes (ER), and peroxisomes . The acetyl-CoA utilized for cholesterol biosynthesis is derived from an oxidation reaction (fatty acids or pyruvate or amino acids) in the mitochondria and is transported to the cytoplasm .

Pharmacokinetics

It is known that the pharmacokinetics of cholesterol and its derivatives involve complex processes such as absorption, distribution, metabolism, and excretion . These processes can significantly impact the bioavailability of these compounds.

Result of Action

The result of action of this compound is likely similar to that of cholesterol. Cholesterol plays an essential role in regulating membrane fluidity, cell differentiation, and proliferation . It also serves as a precursor for steroid hormones, which are important in regulating reproduction, carbohydrate and protein catabolism, and immune responses in humans .

Action Environment

The action of this compound, like other cholesterol derivatives, can be influenced by various environmental factors . For instance, the presence of other lipids, temperature, pH, and other factors can affect the stability and efficacy of these compounds . Understanding these influences is crucial for predicting and mitigating the effects of global phenomena such as climate change on the biosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesterol Hydrocinnamate can be synthesized through the esterification of cholesterol with hydrocinnamic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification of the final product is usually achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Cholesterol Hydrocinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cholesterol Hydrocinnamate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other cholesterol derivatives and as a model compound for studying esterification reactions.

    Biology: Investigated for its role in cell membrane studies and its interactions with other biomolecules.

    Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of liquid crystals and other advanced materials

Comparison with Similar Compounds

    Cholesterol Oleate: Another cholesterol ester with oleic acid.

    Cholesterol Palmitate: Formed by the esterification of cholesterol with palmitic acid.

    Cholesterol Stearate: An ester of cholesterol and stearic acid.

Comparison: Cholesterol Hydrocinnamate is unique due to the presence of the phenylpropionate group, which imparts distinct physical and chemical properties. Unlike other cholesterol esters, it has enhanced interactions with aromatic compounds and can form more stable liquid crystalline phases. This makes it particularly useful in materials science and advanced applications .

Properties

CAS No.

14914-99-9

Molecular Formula

C36H54O2

Molecular Weight

518.8 g/mol

IUPAC Name

[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylpropanoate

InChI

InChI=1S/C36H54O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-13,15,25-26,29-33H,9-11,14,16-24H2,1-5H3/t26-,29?,30+,31-,32+,33+,35+,36-/m1/s1

InChI Key

KPNKAGLPVPTLGB-WPAWQYJCSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C

Key on ui other cas no.

14914-99-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cholesterol Hydrocinnamate
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Cholesterol Hydrocinnamate
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Cholesterol Hydrocinnamate

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